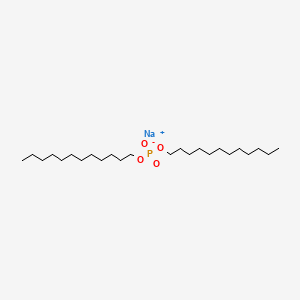
Sodium dilauryl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dilauryl phosphate is an organic compound with the molecular formula C24H50NaO4P. It is a sodium salt of dilauryl phosphate, characterized by its surfactant properties. This compound is commonly used in various industrial and commercial applications due to its ability to reduce surface tension and act as an emulsifying agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dilauryl phosphate can be synthesized through the esterification of lauryl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The lauryl alcohol is reacted with phosphoric acid in the presence of a catalyst, and the resulting ester is then neutralized with sodium hydroxide. The product is purified through filtration and drying processes to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium dilauryl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form lauryl alcohol and phosphoric acid.
Oxidation: It can be oxidized to form lauryl phosphate derivatives.
Substitution: It can participate in substitution reactions with other alkyl groups.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Alkyl halides or other alkylating agents.
Major Products Formed:
Hydrolysis: Lauryl alcohol and phosphoric acid.
Oxidation: Lauryl phosphate derivatives.
Substitution: Various alkyl phosphate compounds.
Scientific Research Applications
Sodium dilauryl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.
Industry: Commonly used in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of sodium dilauryl phosphate primarily involves its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. This compound interacts with lipid membranes, leading to the disruption of cell membranes in biological applications. The molecular targets include lipid bilayers, and the pathways involved are related to membrane fluidity and permeability .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but different molecular structure.
Sodium laureth sulfate (SLES): A related compound with ethoxylated groups, used in similar applications.
Sodium phosphate: A broader category of sodium salts with phosphate groups, used in various industrial and scientific applications
Uniqueness: Sodium dilauryl phosphate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable emulsions and interact with lipid membranes makes it particularly valuable in both industrial and scientific applications.
Properties
CAS No. |
17026-45-8 |
|---|---|
Molecular Formula |
C24H50NaO4P |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
sodium;didodecyl phosphate |
InChI |
InChI=1S/C24H51O4P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2;/h3-24H2,1-2H3,(H,25,26);/q;+1/p-1 |
InChI Key |
QAEVVAMQWJMMGX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)
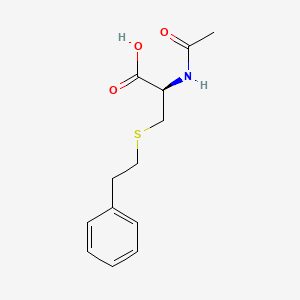
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)
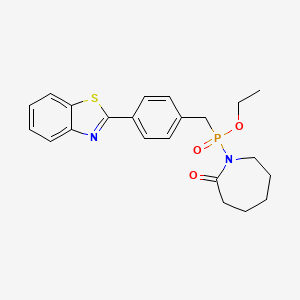

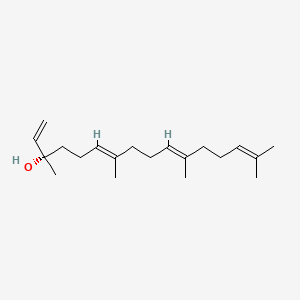
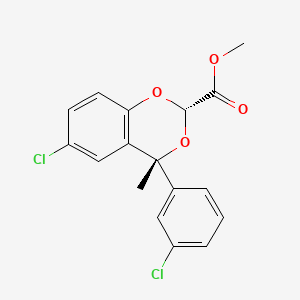

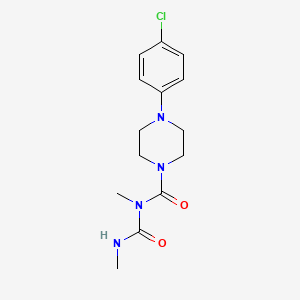
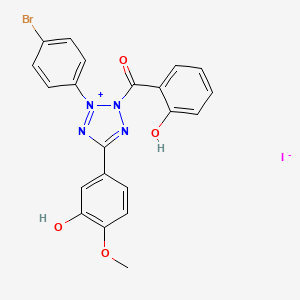
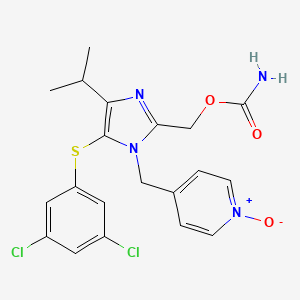
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)

